molecular formula C11H8N6O2S B2366174 3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1984183-52-9

3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2366174
CAS RN: 1984183-52-9
M. Wt: 288.29
InChI Key: YVXCXKNZMJQDJB-UHFFFAOYSA-N
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Description

The compound “3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one” is a heterocyclic compound . It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .


Synthesis Analysis

The compound was synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction mixture was stirred overnight .


Molecular Structure Analysis

The molecular structure of the compound was established based on spectral data, elemental analyses and alternative synthetic routes whenever possible . The molecular formula is C11H8N6O2S and the molecular weight is 288.29 .


Chemical Reactions Analysis

The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Research has focused on synthesizing new series of compounds related to 3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one. For instance, compounds including [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 1,3,4-oxadiazoles have been synthesized from related chemical structures (Patil et al., 2014).

Crystallographic Studies

  • Crystallographic analysis of related compounds, such as 3-phenyl-4-{3-[(p-tolyloxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}sydnone, has been conducted to understand the molecular structure and bonding interactions (Goh et al., 2010).

Antimicrobial Properties

  • Some derivatives have shown significant antimicrobial properties. For example, a study on new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles demonstrated notable antibacterial activities against various bacterial strains (Al-Omar, 2010).

Potential Antiviral and Antitumoral Activity

  • Research into triazolothiadiazine derivatives has highlighted their potential in antiviral and antitumoral applications. A study revealed that specific structural variations in these compounds can influence their biological properties toward either antiviral or antitumoral activities (Jilloju et al., 2021).

Antihypertensive Applications

  • A study exploring the synthesis of functionalized [1,2,4]triazolo derivatives, closely related to the compound of interest, suggested potential use as antihypertensive agents (Ali et al., 2011).

Future Directions

The compound is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido . These compounds were screened for their antimicrobial activity against various microorganisms . This suggests that future research could focus on exploring the potential applications of these compounds in treating various infections.

properties

IUPAC Name

3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-6,7-dihydro-5H-triazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2S/c18-10-8-7(14-16-17(8)3-2-12-10)11-13-9(15-19-11)6-1-4-20-5-6/h1,4-5H,2-3H2,(H,12,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXCXKNZMJQDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=N2)C3=NC(=NO3)C4=CSC=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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